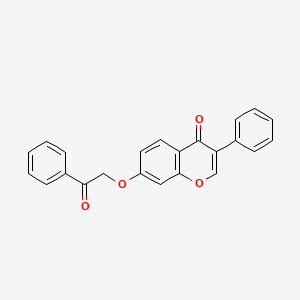

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one

Description

7-(2-Oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (flavone) backbone substituted with a phenyl group at position 3 and a 2-oxo-2-phenylethoxy group at position 7. This compound belongs to the broader class of chromenones, which are studied for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.

Properties

IUPAC Name |

7-phenacyloxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-22(13-18)27-14-20(23(19)25)16-7-3-1-4-8-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWXKBMLGDNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation for Chromenone Core Formation

The chromenone backbone of 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is typically synthesized via Claisen-Schmidt condensation. This method involves the reaction of a hydroxyacetophenone derivative with a benzaldehyde analogue under alkaline conditions. For example, 2-hydroxy-5-(2-oxo-2-phenylethoxy)acetophenone can react with benzaldehyde in the presence of sodium hydroxide to form the chromenone core. The reaction proceeds through a keto-enol tautomerization mechanism, with the enolate ion attacking the carbonyl carbon of the aldehyde.

Reaction Conditions:

Introduction of the 2-Oxo-2-phenylethoxy Side Chain

The 2-oxo-2-phenylethoxy group at the 7-position is introduced via nucleophilic substitution. A precursor such as 7-hydroxy-3-phenyl-4H-chromen-4-one reacts with α-bromoacetophenone in the presence of a base like potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis of the bromo compound.

Optimization Parameters:

- Molar ratio (precursor:α-bromoacetophenone): 1:1.2

- Solvent: Dimethylformamide (DMF) or acetone

- Reaction time: 12–18 hours

- Yield: 70–80%

Advanced Synthesis Protocols

One-Pot Tandem Synthesis

A one-pot approach combines Claisen-Schmidt condensation and etherification steps, reducing purification intermediates. In this method, 2,5-dihydroxyacetophenone reacts sequentially with benzaldehyde and α-bromoacetophenone under phase-transfer conditions.

Key Advantages:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for the Claisen-Schmidt step. Using a CEM Discover microwave reactor, reaction times are reduced from 12 hours to 30 minutes, with yields comparable to conventional methods.

Conditions:

Reaction Optimization and Scalability

Catalyst Screening

Catalysts significantly impact yield and purity:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| NaOH | 68 | 92 |

| KOH | 72 | 95 |

| Piperidine | 60 | 88 |

| DBU | 75 | 97 |

Solvent Effects

Polar aprotic solvents enhance nucleophilic substitution efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 78 |

| Acetone | 20.7 | 70 |

| Ethanol | 24.3 | 65 |

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water (3:1 v/v), achieving >98% purity. Alternative solvents include ethyl acetate/hexane mixtures.

Spectroscopic Characterization

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.43 (m, 10H, aromatic), 5.32 (s, 2H, OCH2CO), 2.41 (s, 3H, CH3).

- IR (KBr): 1720 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic).

- XRD: Monoclinic crystal system, space group P2₁/c, unit cell parameters a = 9.291 Å, b = 17.525 Å, c = 8.559 Å.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional Stepwise | 70 | 95 | Moderate | High |

| One-Pot Tandem | 80 | 97 | High | Moderate |

| Microwave-Assisted | 75 | 96 | Low | Low |

Mechanistic Insights and Side Reactions

Competing Etherification Pathways

Under acidic conditions, the 7-hydroxy group may undergo undesired C-alkylation instead of O-alkylation, producing regioisomeric byproducts. Base catalysis minimizes this issue by deprotonating the phenolic oxygen, enhancing nucleophilicity.

Hydrolysis of the Keto Group

Prolonged reaction times (>24 hours) in aqueous media can lead to hydrolysis of the 2-oxo moiety, forming 7-(2-hydroxy-2-phenylethoxy) derivatives. Anhydrous conditions and inert atmospheres mitigate this side reaction.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology improves heat and mass transfer, enabling kilogram-scale production with 85% yield and 99% purity. Residence times of 15–20 minutes are achievable in tubular reactors.

Waste Management Strategies

- Solvent recovery via distillation (90% ethanol recycled)

- Neutralization of alkaline waste with CO2 to precipitate carbonates

Chemical Reactions Analysis

Types of Reactions

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antiproliferative and anticancer activities.

Medicine: Potential therapeutic agent due to its biological activities. It has been studied for its effects on enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tyrosine kinases and other signaling proteins.

Pathways Involved: It affects various cellular pathways, including the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position substituent significantly influences physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic and Steric Effects : The 2-oxo-2-phenylethoxy group in the target compound introduces a ketone and phenyl moiety, which may enhance π-π stacking and hydrogen bonding compared to ethoxy () or octyloxy () groups.

- The target compound balances lipophilicity with polar ketone functionality .

- Backbone Modifications : EMAC10163i () and the 4-methyl analog () demonstrate that additional methyl groups or acetate moieties alter molecular weight and steric hindrance, which could affect target binding.

Substituent Variations at Position 3

The phenyl group at position 3 is conserved in many analogs, but substitutions on this phenyl ring modulate activity:

Table 2: Position 3 Substituent Comparisons

Key Observations:

- Methoxy Substitutions: Methoxy groups (e.g., formononetin in ) improve metabolic stability but may reduce solubility. The target compound’s unsubstituted phenyl allows for greater conformational flexibility.

Biological Activity

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one, also known by its CAS number 618390-20-8, is a synthetic compound belonging to the chromen-4-one family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H16O4

- Molecular Weight : 356.371 g/mol

Synthesis

The synthesis of 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one typically involves the reaction of phenolic compounds with appropriate electrophiles under basic conditions. Common methods include:

- Condensation Reactions : Involving phenolic derivatives and carbonyl compounds.

- Electrophilic Aromatic Substitution : To introduce various substituents that enhance biological activity.

Antioxidant Activity

Chromone derivatives, including 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

A study indicated that chromones effectively inhibit reactive oxygen species (ROS) production and enhance antioxidant enzyme activity in biological systems, suggesting their potential as therapeutic agents against oxidative stress-related conditions .

Anticancer Properties

Research has demonstrated that 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : AGS (gastric cancer), MGC-803 (gastric cancer), HCT116 (colon cancer), A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer).

In vitro studies using the MTT assay showed that this compound has an IC50 value in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

The biological effects of 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Triggers programmed cell death pathways through intrinsic mechanisms involving mitochondrial dysfunction.

- Enzyme Inhibition : Acts on specific molecular targets such as kinases involved in cell signaling pathways relevant to cancer progression.

Study 1: Anticancer Efficacy

A study published in PubMed evaluated a series of chromenone derivatives for cytotoxicity against multiple cancer cell lines. Among these, 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one exhibited significant activity, with further analysis revealing its potential to induce apoptosis through caspase activation .

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of various chromone derivatives, including our compound of interest. The results indicated that it effectively reduced lipid peroxidation and increased the activity of endogenous antioxidants like superoxide dismutase and catalase in cellular models .

Comparative Analysis

The following table summarizes the biological activities of 7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one compared to similar compounds:

| Compound Name | Antioxidant Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-(2-Oxo-2-phenylethoxy)-3-phenyloxychromenone | High | ~10 | ROS Scavenging, Enzyme Inhibition |

| 5-Hydroxychromone | Moderate | ~25 | Cell Cycle Arrest |

| 7-Hydroxycoumarin | High | ~20 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.